molecular formula C7H8O4 B091564 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid CAS No. 15341-68-1

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Cat. No.: B091564
CAS No.: 15341-68-1
M. Wt: 156.14 g/mol
InChI Key: CUGVJULTCGYVRR-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is an organic compound that belongs to the furan family It is a derivative of 5-hydroxymethylfurfural, a key platform chemical derived from renewable biomass sources

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biotransformation process catalyzed by a whole-cell biocatalyst from Pseudomonas aeruginosa PC-1 . The nature of these interactions is primarily biochemical, involving enzymatic reactions that lead to the transformation of 5-hydroxymethylfurfural into this compound .

Cellular Effects

It is known that the presence of 5-hydroxymethylfurfural, from which this compound is derived, can decrease the catalytic performance of the biocatalyst in the biosynthesis process . This suggests that this compound may have an impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes and other biomolecules at the molecular level. For instance, it is involved in the biotransformation process catalyzed by a whole-cell biocatalyst from Pseudomonas aeruginosa PC-1 . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in the biosynthesis process, a high concentration of this compound was obtained from 800 mM 5-hydroxymethylfurfural within 58 hours after 8 cycles of fed-batch . This suggests that this compound has a certain degree of stability and does not degrade rapidly in laboratory settings .

Metabolic Pathways

This compound is involved in the metabolic pathway of 5-hydroxymethylfurfural . This pathway involves several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid typically involves the oxidation of 5-hydroxymethylfurfural. One common method is the catalytic oxidation using heterogeneous catalysts. For example, the oxidation can be carried out using hydrogen peroxide (H₂O₂) in alkaline conditions without any catalysts . Another method involves the use of solid acids such as TiO₂ nanoparticles, which act as efficient Lewis acids for the production of 5-hydroxymethylfurfural from various carbohydrates .

Industrial Production Methods

Industrial production of this compound often involves the catalytic conversion of biomass feedstocks. The use of heterogeneous catalysts, such as sulfonated solid acids, carbon-based acids, and zeolite particles, has been widely applied in the conversion of cellulose into 5-hydroxymethylfurfural . These methods are advantageous due to their high efficiency and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is unique due to its specific functional groups, which allow it to undergo a wide range of chemical reactions. Its ability to serve as a precursor for the synthesis of various high-value chemicals makes it a valuable compound in both research and industrial applications .

Biological Activity

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid (HMFCA) is a naturally occurring compound primarily derived from various fungi, such as Lentinus substrictus and Aspergillus flavus . This compound has garnered attention due to its diverse biological activities, which may have significant implications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

HMFCA is characterized by its unique furan ring structure, which includes a hydroxymethyl group and a carboxylic acid functional group. Its molecular formula is C₈H₈O₃, with a molecular weight of approximately 170.16 g/mol. The structural features of HMFCA contribute to its biological activity and potential applications.

Antimicrobial Properties

Research indicates that HMFCA exhibits notable antimicrobial activity. In studies, it has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antioxidant Activity

Similar compounds with structural similarities to HMFCA have demonstrated antioxidant properties. This suggests that HMFCA may also possess the ability to scavenge free radicals, thereby protecting cells from oxidative stress . Such properties are crucial for developing therapeutic agents aimed at combating oxidative damage in various diseases.

Cytotoxicity and Anticancer Potential

Studies involving derivatives of HMFCA have explored its cytotoxic effects on cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives showed IC₅₀ values indicating significant cytotoxicity against these cell lines . This highlights the potential of HMFCA and its derivatives as candidates for anticancer drug development.

Interaction with Biomolecules

HMFCA has been shown to interact with various biomolecules, including proteins and nucleic acids. These interactions can influence the stability and activity of these biomolecules, suggesting a complex role in cellular processes . Further studies are needed to elucidate these interactions fully and their implications for biological systems.

Synthesis Methods

The synthesis of HMFCA can be achieved through various methods, including multi-step synthetic routes that yield high purity products. These methods often involve the conversion of simpler furan derivatives into more complex structures through chemical reactions such as esterification or acylation .

Comparative Analysis of Similar Compounds

To better understand the biological activity of HMFCA, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
5-Hydroxymethyl-2-methylfuranC₇H₈O₂Lacks the carboxylic acid group
5-tert-Butyl-4-hydroxymethyl-2-methylfuran-3-carboxylic acidC₁₃H₁₈O₄Contains a tert-butyl group enhancing hydrophobicity
Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylateC₉H₁₀O₄Methyl ester derivative, differing in reactivity

This table illustrates how variations in structure can influence physical properties and biological activity.

Case Studies

  • Antimicrobial Activity : A study demonstrated that HMFCA exhibited an inhibition zone of 8 mm against MRSA, indicating its potential as an antimicrobial agent .
  • Cytotoxicity : Research on methyl-5-(hydroxymethyl)-2-furan carboxylate revealed an IC₅₀ value of 62.37 µg/mL against HeLa cells, showcasing its anticancer potential .

Properties

IUPAC Name

5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2,8H,3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGVJULTCGYVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429366
Record name 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15341-68-1
Record name 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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